REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([Cl:9])=[CH:4][N:3]=1.[NH3:10]>CO>[Cl:1][C:2]1[N:7]=[C:6]([NH2:10])[C:5]([Cl:9])=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was then concentrated in vacuo
|
Type
|
WASH
|
Details
|
the resultant solid was washed with water
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with methanol
|
Type
|
CUSTOM
|
Details
|
the solid was isolated by vacuum filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 487 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |